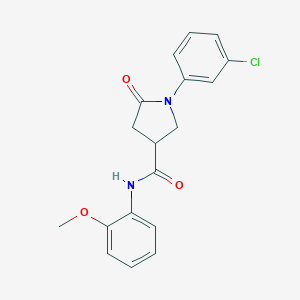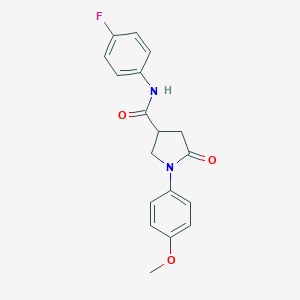
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DCQA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCQA belongs to the class of quinazolinone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. This compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to inhibit the growth of fungal cells by disrupting the fungal cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been shown to exhibit potent biological activities, making it a valuable tool for investigating the mechanisms of various diseases. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. This compound may also exhibit off-target effects, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its biological activity. Additionally, future research could investigate the structure-activity relationship of this compound to optimize its potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
Formule moléculaire |
C16H11Cl2N3O2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clé InChI |
PUKFFTXGLIGGKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)




![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)